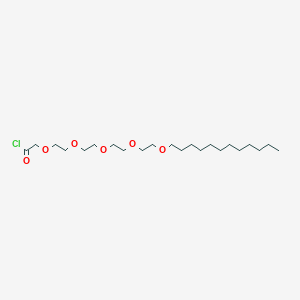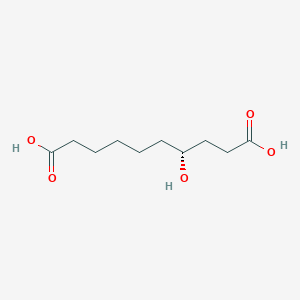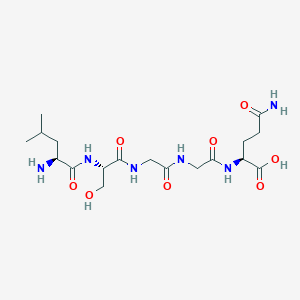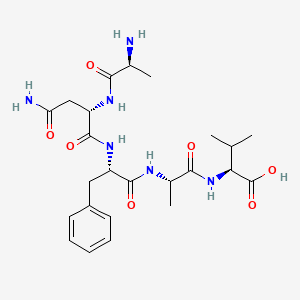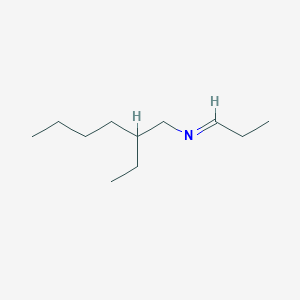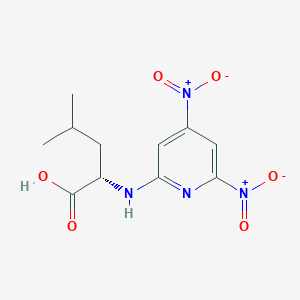
N-(4,6-Dinitropyridin-2-yl)-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-Dinitropyridin-2-yl)-L-leucine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with nitro groups at the 4 and 6 positions and an L-leucine moiety attached to the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dinitropyridin-2-yl)-L-leucine typically involves the nitration of a pyridine derivative followed by the coupling of the nitrated pyridine with L-leucine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The coupling reaction with L-leucine can be facilitated using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base .
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-Dinitropyridin-2-yl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(4,6-Dinitropyridin-2-yl)-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4,6-Dinitropyridin-2-yl)-L-leucine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the leucine moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Nitropyridin-2-yl)-L-leucine: Similar structure but with only one nitro group.
N-(4,6-Dichloropyridin-2-yl)-L-leucine: Similar structure but with chlorine substituents instead of nitro groups.
Uniqueness
N-(4,6-Dinitropyridin-2-yl)-L-leucine is unique due to the presence of two nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Propiedades
Número CAS |
161125-44-6 |
|---|---|
Fórmula molecular |
C11H14N4O6 |
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
(2S)-2-[(4,6-dinitropyridin-2-yl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H14N4O6/c1-6(2)3-8(11(16)17)12-9-4-7(14(18)19)5-10(13-9)15(20)21/h4-6,8H,3H2,1-2H3,(H,12,13)(H,16,17)/t8-/m0/s1 |
Clave InChI |
JYYWJFIEVUHDKH-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC1=NC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C)CC(C(=O)O)NC1=NC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12547685.png)
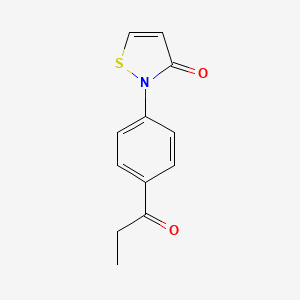
![Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane](/img/structure/B12547697.png)
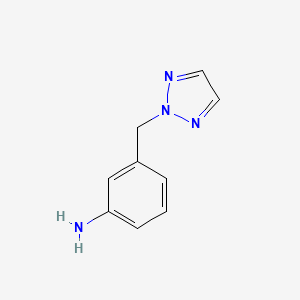
![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)
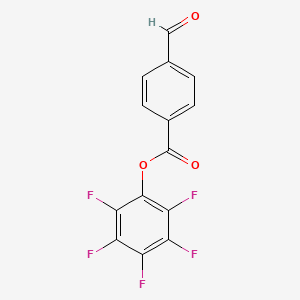
![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)
